2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid
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Overview
Description
2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid, or 2,2-DMF-4-F-4-OB, is a fluorinated carboxylic acid that has been used in a variety of scientific applications. It is a versatile compound with a range of properties that make it useful in a variety of experiments.
Scientific Research Applications
1. Molecular Recognition and Hydrogen Bonding
2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid has been studied for its role in molecular recognition, particularly in the formation of intermolecular hydrogen-bonded dimers. This aspect is crucial in understanding the compound's applications in molecular self-assembly and recognition processes (Wash, Maverick, Chiefari, & Lightner, 1997).
2. Chiral Separations in Supercritical Fluid Chromatography
The compound has been used in chiral supercritical fluid chromatography (SFC) for resolving a series of racemic acids. This application is significant in the field of analytical chemistry, particularly in the separation of chiral compounds without the use of acidic additives, which has implications for large-scale SFC (Wu, Yip, Li, Sun, Kempson, & Mathur, 2016).
3. Synthesis and Characterization in Chemistry
This compound is involved in the synthesis of various chemical compounds. For example, it is used in the formation of benzylidene-oxaindolizidines, contributing to the development of new chemical structures and understanding their crystal structures (Möhrle, Mehrens, & Tot, 2003).
4. Recognition in Polymer Science
The compound plays a role in the selective recognition of hydrophilic amino and N,N-dimethylamino compounds by certain oligomers. This property is vital in polymer science, particularly in the development of materials capable of selective molecular recognition and transfer from aqueous to organic media (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).
5. Formation of Metal Ion Complexes
Research has demonstrated the ability of this compound to form complexes with various metal ions. These complexes have been characterized for their thermal and magnetic properties, contributing to the understanding of metal-ligand interactions (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
6. Computational Chemistry and Spectroscopy
The compound has been a subject in computational chemistry and spectroscopy studies, particularly in understanding the vibrational and electronic structure of related fluorinated amino acids. This research contributes to the broader field of computational modeling and spectroscopic analysis of complex molecules (Pallavi & Tonannavar, 2020).
7. Development of pH-Sensitive Fluorescence Probes
Research involving this compound has led to the development of pH-sensitive fluorescence probes. These probes are essential in biochemical and environmental monitoring, as they can detect changes in pH levels in various settings (Ihmels, Meiswinkel, Mohrschladt, Otto, Waidelich, Towler, White, Albrecht, & Schnurpfeil, 2005).
8. Catalysis in Organic Synthesis
The compound is used in organic synthesis, specifically in the formation of diarylated dienes. This application is vital in synthetic chemistry, offering insights into catalysis and reaction mechanisms (Böhmer & Grigg, 1999).
9. Role in Behavioral and Pharmacological Studies
This compound has been studied in the context of compulsive food consumption in animal models. This research provides insights into the neural mechanisms underlying compulsive behaviors, with potential implications for understanding eating disorders (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).
10. Anticoccidial Agent Development
This compound has been evaluated for its potential as an anticoccidial agent. Its derivatives show inhibition of specific enzymes in parasites, contributing to the development of new treatments for parasitic infections (Qian, Liang, Feng, Fisher, Crumley, Rattray, Dulski, Gurnett, Leavitt, Liberator, Misura, Samaras, Tamas, Schmatz, Wyvratt, & Biftu, 2006).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-12(2,11(15)16)7-10(14)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAIYWHYNNTGTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC(=CC=C1)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645350 |
Source
|
Record name | 4-(3-Fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-70-6 |
Source
|
Record name | 4-(3-Fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60645350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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